“(2S)-2-(3-bromophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.11 g/mol . This compound is also known by other names such as “(S)-2-(3-Bromophenyl)pyrrolidine” and "Pyrrolidine, 2-(3-bromophenyl)-, (2S)-" .
The InChI code for “(2S)-2-(3-bromophenyl)pyrrolidine” is InChI=1S/C10H12BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1
. The compound has a defined atom stereocenter count of 1 .
“(2S)-2-(3-bromophenyl)pyrrolidine” has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 225.01531 g/mol . The topological polar surface area of the compound is 12 Ų .
(2S)-2-(3-bromophenyl)pyrrolidine is a chiral compound belonging to the pyrrolidine class of organic compounds, characterized by a five-membered nitrogen-containing ring. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the bromophenyl group enhances its biological activity, making it a subject of study for various synthetic and biological investigations.
This compound is classified under organic compounds with a specific focus on nitrogen heterocycles. It is often synthesized from readily available starting materials through various organic reactions, including cross-coupling and cyclization processes. Its structural formula can be expressed as CHBrN, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms.
The synthesis of (2S)-2-(3-bromophenyl)pyrrolidine can be approached through several methods:
The molecular structure of (2S)-2-(3-bromophenyl)pyrrolidine features a pyrrolidine ring with a bromophenyl substituent at the second position. Key structural data includes:
(2S)-2-(3-bromophenyl)pyrrolidine can participate in various chemical reactions due to its functional groups:
The mechanism of action for (2S)-2-(3-bromophenyl)pyrrolidine primarily relates to its interaction with biological targets:
Data from studies indicate that modifications in the bromophenyl group can significantly alter binding affinity and selectivity towards target proteins .
The physical and chemical properties of (2S)-2-(3-bromophenyl)pyrrolidine are crucial for understanding its behavior in different environments:
Chemical analyses often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
(2S)-2-(3-bromophenyl)pyrrolidine has several scientific applications:
Research continues to explore novel applications and modifications that enhance its efficacy and specificity in biological systems .
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has served as a foundational scaffold in medicinal chemistry for decades. Its integration into pharmaceuticals began with early alkaloid-based therapeutics and evolved significantly with the advent of stereoselective synthesis techniques. By the 1960s, pyrrolidine-containing drugs like the antibiotic dactinomycin demonstrated the scaffold’s clinical utility [1]. The subsequent approval of antihypertensive agents such as captopril (1981) and enalapril (1985) underscored the role of pyrrolidine stereochemistry in angiotensin-converting enzyme inhibition [7] [9].
Recent decades have witnessed targeted exploration of C2-arylated pyrrolidines, driven by advances in asymmetric catalysis. The 2018 FDA approval of larotrectinib—a C2-aryl-substituted tropomyosin receptor kinase inhibitor—exemplifies the therapeutic impact of this structural class [5]. The discovery of (2S)-2-(3-bromophenyl)pyrrolidine derivatives emerged from systematic efforts to optimize steric and electronic properties of C2-aryl groups, leveraging halogen bonding for enhanced target engagement [5] [9].
Table 1: Historical Development of Pyrrolidine-Based Drugs
Year | Drug | Therapeutic Class | Structural Feature |
---|---|---|---|
1964 | Dactinomycin | Anticancer antibiotic | Pyrrolidine dione |
1981 | Captopril | Antihypertensive | C2-Methylproline |
2017 | Acalabrutinib | Antineoplastic (BTK) | 2-Arylpyrrolidine amide |
2018 | Larotrectinib | Antineoplastic (TRK) | (2S)-2-(2-Oxazolyl)pyrrolidine |
2022 | Futibatinib | Antineoplastic (FGFR4) | Pyrrolidine phosphinate |
Stereochemistry at the pyrrolidine C2 position critically determines biological activity. The (2S) configuration enables optimal three-dimensional vectoring of aryl substituents toward target binding pockets. This is attributed to two key factors:
Studies on melatonin receptor antagonists illustrate this stereodependence: (2S,4S)-4-phenylpyrrolidine derivatives exhibit >100-fold higher affinity for MT2 receptors than their (2R,4R) counterparts due to complementary hydrogen bonding with Asn162 and Phe179 residues [2]. Similarly, C2-arylated proline analogs in kinase inhibitors (e.g., acalabrutinib) rely on the (2S) configuration for optimal ATP-binding pocket engagement [5].
Synthetic methodologies for (2S)-2-(3-bromophenyl)pyrrolidine emphasize enantiocontrol:
The 3-bromophenyl group in (2S)-configured pyrrolidines confers distinct physicochemical and target-binding advantages:
Lipophilicity and Metabolic Stability
Molecular Interactions
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3